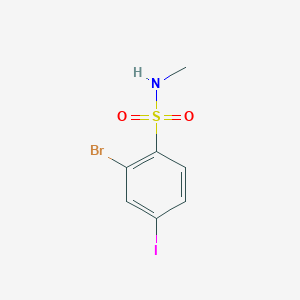
2-Bromo-4-iodo-N-methylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-iodo-N-methylbenzene-1-sulfonamide is an organic compound that features both bromine and iodine substituents on a benzene ring, along with a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-iodo-N-methylbenzene-1-sulfonamide typically involves multiple steps. One common approach is to start with a benzene derivative and introduce the bromine and iodine substituents through electrophilic aromatic substitution reactions. The sulfonamide group can be introduced via sulfonation followed by amination.
Bromination and Iodination: The benzene ring is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). Iodination is then carried out using iodine (I2) and an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).
Sulfonation and Amination: The sulfonation of the benzene ring is achieved using sulfuric acid (H2SO4) or chlorosulfonic acid (ClSO3H). The resulting sulfonic acid derivative is then converted to the sulfonamide by reaction with a suitable amine, such as methylamine (CH3NH2).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-Bromo-4-iodo-N-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine substituents can be replaced by other groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common. Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: NaOH, KOtBu, DMF (dimethylformamide) as solvent, elevated temperatures.
Oxidation: KMnO4, acidic or basic conditions.
Reduction: LiAlH4, THF (tetrahydrofuran) as solvent.
Coupling: Boronic acids, Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0)), base (e.g., K2CO3), organic solvent (e.g., toluene).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-Bromo-4-iodo-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
作用機序
The mechanism of action of 2-Bromo-4-iodo-N-methylbenzene-1-sulfonamide depends on its specific application. In general, the compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. The sulfonamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.
類似化合物との比較
Similar Compounds
2-Bromo-4-iodo-1-methylbenzene: Similar structure but lacks the sulfonamide group.
2-Bromo-4-iodotoluene: Another similar compound with a methyl group instead of the sulfonamide group.
2-Bromo-4-iodo-1,3-dimethylbenzene: Contains an additional methyl group compared to 2-Bromo-4-iodo-N-methylbenzene-1-sulfonamide.
Uniqueness
The presence of both bromine and iodine substituents, along with the sulfonamide group, makes this compound unique. This combination of functional groups provides distinct reactivity and properties, making it valuable in various synthetic and research applications.
特性
分子式 |
C7H7BrINO2S |
|---|---|
分子量 |
376.01 g/mol |
IUPAC名 |
2-bromo-4-iodo-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H7BrINO2S/c1-10-13(11,12)7-3-2-5(9)4-6(7)8/h2-4,10H,1H3 |
InChIキー |
KBYKSNIHZQFEPO-UHFFFAOYSA-N |
正規SMILES |
CNS(=O)(=O)C1=C(C=C(C=C1)I)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


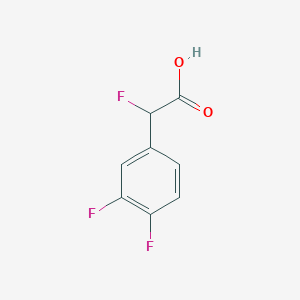
![8-Bromo-3-ethylimidazo[1,2-a]pyridine](/img/structure/B15274453.png)

![2-[(But-3-yn-1-yl)amino]-6-chloropyridine-3-carboxylic acid](/img/structure/B15274467.png)
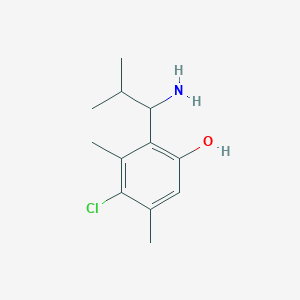
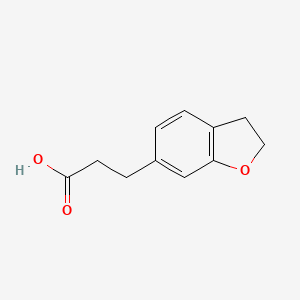
![2-(2-{[(3-Methylphenyl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B15274497.png)
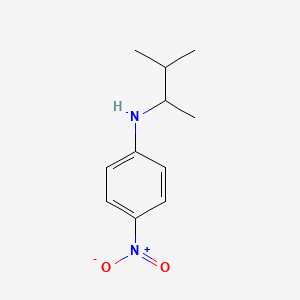
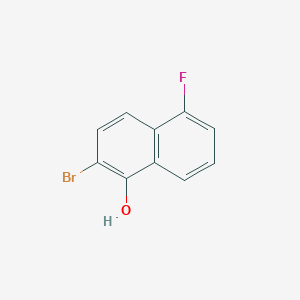
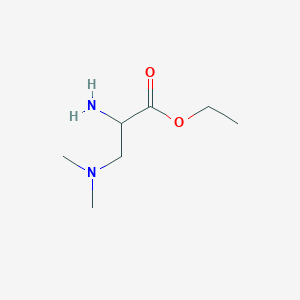

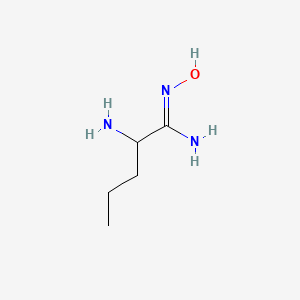
![(4-Methoxybutyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B15274535.png)
![5H,6H,7H,8H-Imidazo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B15274544.png)
